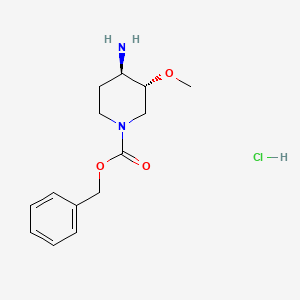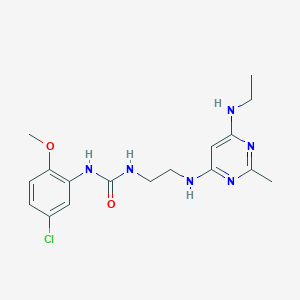
(E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide (hereinafter referred to as “Compound A”) is a compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. Compound A is a fluorinated organic compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Compound A is a versatile compound that can be used in a variety of ways and has been studied for its potential applications in a variety of fields.
Wirkmechanismus
The mechanism of action of Compound A is not well understood, but it is believed to involve the formation of a reversible covalent bond between the fluorine atom and the carbon atom of the molecule. This covalent bond is thought to be responsible for the reactivity of Compound A and its ability to act as a reagent in the synthesis of a variety of compounds. It is also believed that the covalent bond between the fluorine atom and the carbon atom of the molecule is responsible for the stability of Compound A and its ability to act as a substrate for drug synthesis and as a tool for drug discovery.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound A are not well understood, but it is believed to have a variety of effects on the body. Compound A has been shown to have anticancer, anti-inflammatory, and anti-fungal properties. It has also been shown to have antiviral activity, and it has been suggested that Compound A may have potential applications in the treatment of HIV/AIDS, hepatitis, and other viral infections. Compound A has also been studied for its potential use as an anti-diabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages and limitations when used in laboratory experiments. The advantages of Compound A include its low cost, ease of synthesis, and its versatility. Compound A is also relatively stable, which makes it suitable for use in a variety of laboratory experiments. The limitations of Compound A include its limited solubility in water and its limited reactivity with other compounds. Additionally, Compound A is a relatively weak acid, which makes it unsuitable for use in some types of experiments.
Zukünftige Richtungen
The potential applications of Compound A are vast and its future directions are numerous. Some potential future directions for Compound A include its use in the synthesis of more complex compounds, its use in the development of new drugs, and its use as a tool for drug discovery. Additionally, Compound A could potentially be used in the development of new materials, such as polymers, and in the development of new agrochemicals. Compound A could also be used in the development of new biocatalysts and in the development of new catalysts for organic synthesis. Finally, Compound A could be used in the development of new methods for the synthesis of peptides and other biologically active molecules.
Synthesemethoden
Compound A can be synthesized by a variety of methods, including the use of halogenated compounds, catalytic processes, and the use of solvents. The most commonly used method for the synthesis of Compound A is the use of a halogenated compound, such as bromobenzene, in the presence of a Lewis acid, such as aluminum chloride. The reaction is typically carried out in a solvent, such as dichloromethane, and the reaction product is then purified by recrystallization. The reaction conditions can be varied to optimize the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Compound A has been studied extensively in the scientific community due to its potential applications in a variety of fields. Compound A has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Compound A has also been studied for its potential applications in biochemistry, medicinal chemistry, and materials science. In biochemistry, Compound A has been studied for its potential use as a reagent in the synthesis of peptides and other biologically active molecules. In medicinal chemistry, Compound A has been studied for its potential use as a substrate for drug synthesis and as a tool for drug discovery. In materials science, Compound A has been studied for its potential use as a building block for the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c1-13-2-4-14(5-3-13)10-11-21(19,20)18-12-15-6-8-16(17)9-7-15/h2-11,18H,12H2,1H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRGPKQUWMNWBU-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)
![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)
![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)

![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)




![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)